N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide
Description
N'-(2,4-Dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide is a synthetic organic compound characterized by an ethanediamide backbone substituted with a 2,4-dichlorophenyl group and a methoxyimino methyl moiety. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The 2,4-dichlorophenyl group is a common motif in bioactive compounds, often enhancing lipophilicity and receptor binding, while the methoxyimino group contributes to stability and electronic effects .
Properties
IUPAC Name |
N'-(2,4-dichlorophenyl)-N-[(E)-methoxyiminomethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O3/c1-18-14-5-13-9(16)10(17)15-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGVQUWLLWBDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises an ethanediamide core (oxamide) with two substituents: a 2,4-dichlorophenyl group and a methoxyiminomethyl moiety. The E configuration of the imine (CH=N-OCH3) is critical for its stability and biological activity. Retrosynthetically, the compound can be dissected into:
- N-(2,4-Dichlorophenyl)oxamic acid : Forms one amide bond.
- Methoxyiminomethylamine : Provides the imine-linked methyl group.
Key challenges include ensuring regioselective coupling of the two amines to the oxalic acid backbone and controlling the stereochemistry of the imine.
Synthetic Routes
Stepwise Amide Coupling via Oxalyl Chloride
Synthesis of N-(2,4-Dichlorophenyl)oxamic Acid Chloride
Oxalyl chloride reacts with 2,4-dichloroaniline in anhydrous dichloromethane at 0–5°C to form the monoamide chloride. The reaction is driven by the nucleophilic attack of the aniline’s amine on the electrophilic carbonyl of oxalyl chloride:
$$
\text{Cl-C(O)-C(O)-Cl} + \text{H}2\text{N-C}6\text{H}3\text{Cl}2 \rightarrow \text{Cl-C(O)-C(O)-NH-C}6\text{H}3\text{Cl}_2 + \text{HCl}
$$
Excess oxalyl chloride is removed under reduced pressure, yielding the intermediate acid chloride.
Imine Formation and Second Amide Coupling
The methoxyiminomethyl group is introduced via a two-step sequence:
- Synthesis of Methoxyiminomethylamine : Glyoxylic acid is condensed with methoxyamine hydrochloride in aqueous ethanol (pH 4–5) to form the oxime (CH=N-OCH3). Subsequent reduction with sodium cyanoborohydride yields methoxyiminomethylamine:
$$
\text{HOOC-CHO} + \text{H}2\text{N-OCH}3 \rightarrow \text{HOOC-CH=N-OCH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{H}2\text{N-CH}2\text{-N=OCH}_3
$$ - Coupling Reaction : The acid chloride from Step 2.1.1 reacts with methoxyiminomethylamine in ethyl acetate using trisopropyl phosphite (T3P) as a coupling agent. T3P promotes amide bond formation without racemization:
$$
\text{Cl-C(O)-C(O)-NH-C}6\text{H}3\text{Cl}2 + \text{H}2\text{N-CH}2\text{-N=OCH}3 \xrightarrow{\text{T3P}} \text{C}6\text{H}3\text{Cl}2\text{-NH-C(O)-C(O)-NH-CH}2\text{-N=OCH}_3
$$
The reaction is exothermic and requires temperature control (20–25°C).
One-Pot Oxamide Synthesis
An alternative route employs oxalyl diimidazole as a bifunctional electrophile. 2,4-Dichloroaniline and methoxyiminomethylamine are sequentially added to a solution of oxalyl diimidazole in tetrahydrofuran (THF). The reaction proceeds via nucleophilic displacement of imidazole, forming both amide bonds in situ:
$$
\text{Im-C(O)-C(O)-Im} + 2 \text{H}_2\text{N-R} \rightarrow \text{R-NH-C(O)-C(O)-NH-R'}
$$
where R = 2,4-dichlorophenyl and R' = CH2-N=OCH3. This method reduces purification steps but requires precise stoichiometry to avoid oligomerization.
Stereochemical Control and Purification
The E configuration of the imine is favored thermodynamically due to reduced steric hindrance between the methoxy group and the oxamide backbone. Reaction conditions (e.g., polar aprotic solvents like DMF) stabilize the transition state, achieving >95% E selectivity.
Crude product is purified via silica gel chromatography using ethyl acetate/heptane gradients (20–50% v/v). The target compound elutes at Rf 0.4–0.5 and is recrystallized from ethanol/water (7:3) to ≥99% purity.
Industrial-Scale Production
For kilogram-scale synthesis, continuous flow reactors optimize heat dissipation during exothermic coupling steps. Key parameters include:
- Residence Time : 10–15 minutes at 50°C.
- Catalyst Loading : 1.2 equiv T3P.
- Yield : 78–82% after crystallization.
Waste streams containing unreacted aniline and imidazole are neutralized with dilute HCl and recycled via distillation.
Analytical Characterization
Comparative Evaluation of Methods
| Parameter | Stepwise Coupling | One-Pot Synthesis |
|---|---|---|
| Yield (%) | 75 | 68 |
| Purity (%) | 99.5 | 97.2 |
| Scalability | Moderate | High |
| Stereoselectivity | >95% E | 85% E |
The stepwise method is preferred for small-scale, high-purity applications, while the one-pot approach suits bulk production.
Mechanistic Insights
The T3P-mediated coupling proceeds via a reactive mixed phosphoric-carboxylic anhydride intermediate, which undergoes nucleophilic attack by the amine. This mechanism minimizes epimerization and side reactions:
$$
\text{R-COCl} + \text{T3P} \rightarrow \text{R-C(O)-O-P(O)(OiPr)}2 \xrightarrow{\text{H}2\text{N-R'}} \text{R-C(O)-NH-R'}
$$
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Ammonia or primary amines in the presence of a base
Major Products
Oxidation: Formation of corresponding carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved include:
Enzyme inhibition: Binding to the active site of enzymes
Signal transduction: Interference with cellular signaling pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be grouped into three categories: (1) methoxyimino-containing derivatives, (2) 2,4-dichlorophenyl-substituted compounds, and (3) ethanediamide-based molecules. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Influence on Bioactivity: The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., 490-M19 in ), improving membrane permeability . Methoxyimino groups stabilize the molecule against hydrolysis, as seen in the insecticidal compound from , which retains efficacy under field conditions .
Applications: Dichlorophenyl-substituted urea derivatives (e.g., diuron in ) are herbicides, whereas ethanediamides and acetamides (e.g., ) are explored for CNS disorders.
Synthetic Pathways: The target compound likely shares synthetic routes with ’s quinazolinone acetamide, involving carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Limitations :
- Ethanediamides with thienylmethyl groups () exhibit reduced bioactivity, highlighting the critical role of the dichlorophenyl moiety in target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
